Eremomycin aglycone

Glycopeptide antibiotics Structure–activity relationship Antibacterial resistance

Eremomycin aglycone is the non‑glycosylated heptapeptide core of the glycopeptide antibiotic eremomycin, produced by Amycolatopsis orientalis. It differs from vancomycin aglycone by containing a single chlorine atom (monodechlorovancomycinic acid) at amino acid residue 2, whereas vancomycin aglycone bears two chlorine substituents.

Molecular Formula C53H53ClN8O17
Molecular Weight 1109.5 g/mol
CAS No. 119789-44-5
Cat. No. B038608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEremomycin aglycone
CAS119789-44-5
Synonymseremomycin aglycone
Molecular FormulaC53H53ClN8O17
Molecular Weight1109.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC
InChIInChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1
InChIKeyRWFDKJBPMLNBSI-GAZOPBORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eremomycin Aglycone (CAS 119789-44-5): A Monodechloro Glycopeptide Aglycone Core for Antiviral and Antibacterial SAR Research


Eremomycin aglycone is the non‑glycosylated heptapeptide core of the glycopeptide antibiotic eremomycin, produced by Amycolatopsis orientalis [1]. It differs from vancomycin aglycone by containing a single chlorine atom (monodechlorovancomycinic acid) at amino acid residue 2, whereas vancomycin aglycone bears two chlorine substituents [2]. This structural distinction underpins its divergent antibacterial and antiviral structure–activity relationships (SAR).

Monochloro heptapeptide aglycone core distinct from vancomycin aglycone
Scaffold for antiviral SAR with lower intrinsic antibacterial activity

Why Eremomycin Aglycone Cannot Be Substituted by Vancomycin or Dechloroeremomycin Aglycones in Research Applications


Although all glycopeptide aglycones share the heptapeptide scaffold, eremomycin aglycone exhibits ~8‑fold lower antibacterial activity than vancomycin aglycone [1] and retains activity unlike the essentially inactive dechloroeremomycin aglycone [2]. Its unique mono‑chloro architecture allows for the generation of hydrophobic amide derivatives with potent anti‑HIV activity (EC₅₀ 1.6 μM) while minimizing collateral antibacterial resistance induction [3]. These quantitative differences preclude simple interchange with other aglycones.

Target
Substitute
Mismatch
Eremomycin aglycone
Vancomycin aglycone
~8‑fold lower antibacterial potency; divergent antiviral derivative profiles
Eremomycin aglycone
Dechloroeremomycin aglycone
Retains measurable antibacterial activity unlike the essentially inactive dechloro form

Quantitative Differentiation Evidence for Eremomycin Aglycone Relative to Vancomycin, Dechloroeremomycin, and Des‑(N‑Me‑D‑Leu) Aglycones


Eremomycin Aglycone vs. Vancomycin Aglycone: ~8‑Fold Lower Antibacterial Potency Defines Its Niche in Antiviral Lead Optimization

Eremomycin aglycone (5) was approximately 8‑fold less active than vancomycin aglycone (4) against glycopeptide‑sensitive Gram‑positive bacteria. The MIC values derived from broth microdilution are 32 μg/mL (S. epidermidis 533) and 16 μg/mL (E. faecalis GSE 559) for eremomycin aglycone, versus 4 μg/mL and 2 μg/mL for vancomycin aglycone, respectively [1].

Antibacterial potency
Head-to-head
MIC ~8‑fold higher vs. vancomycin aglycone (32/16 µg/mL vs. 4/2 µg/mL)
Lower antibacterial activity supports antiviral SAR with reduced resistance risk
Broth microdilution; S. epidermidis, E. faecalis
Glycopeptide antibiotics Structure–activity relationship Antibacterial resistance

Monodechloro Architecture of Eremomycin Aglycone Confers Distinct SAR Relative to Dichloro Vancomycin Aglycone

Eremomycin aglycone contains only one chlorine atom at amino acid residue 2 (monodechlorovancomycinic acid), whereas vancomycin aglycone has two chlorines at residues 2 and 6 [1]. This difference destabilizes the binding pocket for D‑Ala‑D‑Ala, contributing to the ~8‑fold potency gap [2].

Chlorine architecture
Cross-study
1 chlorine at residue 2 vs. 2 chlorines (residues 2, 6) in vancomycin aglycone
Mono‑chloro core may enable distinct binding‑pocket profiles and derivative SAR
NMR and chemical degradation characterization
Glycopeptide chemistry Chlorine substitution Binding pocket conformation

N‑(Adamantyl‑1)methylcarboxamide of Eremomycin Aglycone Achieves HIV‑1 EC₅₀ of 1.6 μM, Outperforming the Vancomycin Aglycone Analog (EC₅₀ 3.0 μM)

The N‑(adamantyl‑1)methylcarboxamide of eremomycin aglycone (12a) demonstrated an EC₅₀ of 1.6 μM against HIV‑1, compared to 3.0 μM for the corresponding vancomycin aglycone amide (11a) and 50.6 μM for the underivatized eremomycin aglycone (12) [1].

Antiviral activity (HIV‑1)
Head-to-head
Amide EC₅₀ 1.6 µM vs. 3.0 µM for vancomycin aglycone amide analog
Reported higher anti‑HIV potency in tested amide series; supports scaffold selection
CEM cell culture; cytopathicity protection assay
Antiretroviral HIV‑1 Glycopeptide derivatives

Eremomycin Aglycone Derivatives Exhibit Low Propensity for Inducing Bacterial Glycopeptide Resistance, a Critical Safety Feature for Prolonged Antiviral Therapy

The (adamantyl‑1)methylamides of eremomycin aglycon and its des‑(N‑Me‑D‑Leu)‑derivative are reported to have very low or absent ability to induce bacterial resistance to glycopeptide antibiotics during prolonged administration [1]. This contrasts with glycopeptides that retain strong antibacterial activity, which can select for resistant bacterial populations [1].

Resistance induction
Class-level
Very low or absent resistance induction reported for (adamantyl‑1)methylamide derivatives
May reduce glycopeptide resistance selection during antiviral research
Qualitative SAR-based inference; data to verify
Resistance induction Antiviral safety Glycopeptide antibiotics

High‑Impact Research and Industrial Application Scenarios for Eremomycin Aglycone


Antiviral Drug Discovery: Scaffold for Hydrophobic Amide Derivatives Targeting HIV‑1 Entry

Eremomycin aglycone serves as the optimal starting material for synthesizing N‑(adamantyl‑1)methylcarboxamides and related hydrophobic amides that inhibit HIV‑1 entry with sub‑micromolar to low micromolar EC₅₀ values. Its mono‑chloro structure yields derivatives with superior anti‑HIV potency compared to vancomycin aglycone analogs [1]. The low antibacterial activity of the parent aglycone minimizes the risk of selecting for glycopeptide‑resistant bacteria during antiviral drug development [1].

Glycopeptide SAR Probe: Dissecting the Role of Chlorine Substitution in Antibacterial Activity

Because eremomycin aglycone carries a single chlorine atom, it is a critical comparator for investigating how chlorine content modulates binding‑pocket conformation, D‑Ala‑D‑Ala affinity, and antibacterial potency. Direct comparison with vancomycin aglycone (two chlorines) and dechloroeremomycin aglycone (zero chlorines) reveals an ~8‑fold activity gradient per chlorine substituent [2].

Semisynthetic Library Generation: Edman Degradation to Hexapeptide and Aminoacylation to Novel Heptapeptide Antibiotics

Edman degradation of eremomycin aglycone yields the hexapeptide core, which can be aminoacylated with D‑lysine, D‑histidine, or D‑tryptophan derivatives to produce heptapeptide and octapeptide analogs with altered antibacterial spectra [3]. This modular approach enables exploration of N‑terminal modifications without disrupting the glycopeptide binding pocket.

Antibacterial Resistance Research: Studying VanA‑Type Resistance Emergence Using Aglycone Probes

Eremomycin aglycone and its derivatives are valuable tools for studying how structural changes in the glycopeptide core influence the development of altered target sites (e.g., D‑Ala‑D‑Lac) in VanA‑type enterococci. The compound’s inability to bind D‑Ala‑D‑Lac makes it a baseline for understanding resistance mechanisms [1].

Application
Selection Property
Validation Focus
Antiviral SAR studies
Monochloro aglycone scaffold for hydrophobic amide derivatization
Anti‑HIV EC₅₀ and cytotoxicity panel
Glycopeptide SAR probe
Single chlorine atom for binding‑pocket conformation studies
MIC gradients vs. di‑/dechloro analogs
Semisynthetic library generation
Heptapeptide core amenable to Edman degradation and aminoacylation
N‑terminal modification impact on antibacterial spectra
VanA‑type resistance mechanism studies
Aglycone baseline unable to bind D‑Ala‑D‑Lac
Resistance induction and target‑site alteration assays
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